4-{1-[2-(2-methoxyphenyl)ethyl]-4-phenyl-1H-imidazol-5-yl}-1,3-dimethyl-1H-pyrazole
Overview
Description
4-{1-[2-(2-methoxyphenyl)ethyl]-4-phenyl-1H-imidazol-5-yl}-1,3-dimethyl-1H-pyrazole is a useful research compound. Its molecular formula is C23H24N4O and its molecular weight is 372.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 372.19501140 g/mol and the complexity rating of the compound is 483. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Tautomerism and Crystallography
Research on NH-pyrazoles, including those with methoxyphenyl groups, has focused on their tautomerism, which influences their crystalline formation and hydrogen bonding patterns. Studies have shown that these compounds can crystallize in various forms depending on the presence of hydroxyl groups and the specific tautomers involved. The understanding of tautomerism in NH-pyrazoles has implications for designing materials with desired crystal properties for pharmaceutical and material science applications (Cornago et al., 2009).
Diversity-Oriented Synthesis
The diversity-oriented synthesis approach has been applied to create libraries of structurally diverse compounds, including those with methoxyphenyl and pyrazole components. This methodology is crucial for generating new molecules for biological screening, potentially leading to the discovery of novel therapeutics. It exemplifies the vast potential of such compounds in medicinal chemistry and drug discovery (Zaware et al., 2011).
Molecular Docking and Computational Studies
Computational studies, including molecular docking and spectroscopic characterization, have been conducted on imidazole derivatives to understand their reactivity and interaction with biological targets. Such studies are foundational in the early stages of drug development, providing insights into the potential therapeutic applications of compounds with structures related to the query chemical (Hossain et al., 2018).
Antibacterial Activity
The synthesis and biological evaluation of novel compounds, including those with oxadiazole and methoxyphenyl substitutions, have been explored for their antibacterial properties. This research avenue is crucial in the ongoing search for new antibiotics to combat resistant bacterial strains, highlighting the potential biomedical applications of such compounds (Aghekyan et al., 2020).
Properties
IUPAC Name |
4-[3-[2-(2-methoxyphenyl)ethyl]-5-phenylimidazol-4-yl]-1,3-dimethylpyrazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O/c1-17-20(15-26(2)25-17)23-22(19-10-5-4-6-11-19)24-16-27(23)14-13-18-9-7-8-12-21(18)28-3/h4-12,15-16H,13-14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZQLLJQPXAZPQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2=C(N=CN2CCC3=CC=CC=C3OC)C4=CC=CC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.